molecular formula C12H10FNO3S B3058259 4-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester CAS No. 886497-41-2

4-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B3058259
CAS No.: 886497-41-2
M. Wt: 267.28 g/mol
InChI Key: PKKNEYUMWTWJPA-UHFFFAOYSA-N
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Description

4-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a chemical building block designed for research and development, particularly in the field of novel therapeutic and cosmetic agent discovery. This compound features a 2-oxo-2,3-dihydrothiazole (thiazolidinone) core scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The incorporation of a 4-fluoro-phenyl substituent at the 4-position of the thiazole ring is a common strategy to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets, potentially enhancing its efficacy and metabolic stability . This ester serves as a versatile synthetic intermediate. Its ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies . Researchers are exploring thiazole and thiazolidinone derivatives for a wide range of applications. Significant research has been dedicated to their potential as protein kinase inhibitors, such as targeting the c-Met receptor, for the development of antitumor agents . Concurrently, structurally similar compounds have shown promise as potent inhibitors of tyrosinase, the key enzyme in melanogenesis, making them candidates for the development of new skin-whitening agents in cosmetics . This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S/c1-2-17-11(15)10-9(14-12(16)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKNEYUMWTWJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171444
Record name Ethyl 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-41-2
Record name Ethyl 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

4-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester (CAS No. 886497-41-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. The compound's structure features a fluorinated phenyl group, which is known to enhance biological activity through various mechanisms.

  • Molecular Formula : C12H10FNO3S
  • Molar Mass : 267.28 g/mol
  • CAS Number : 886497-41-2

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its anticancer properties and metabolic effects. Below are key findings from recent research:

Anticancer Activity

  • Cytotoxic Effects :
    • In vitro studies have demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 4-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole have shown IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HT29) cells, indicating potent antiproliferative effects .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity includes the induction of apoptosis through the activation of caspase pathways. Western blot analyses revealed increased levels of p53 and caspase-3 cleavage in treated cancer cells, suggesting that these compounds may trigger programmed cell death .
  • Structure-Activity Relationship (SAR) :
    • The presence of electron-withdrawing groups such as fluorine enhances the compound's potency. SAR studies indicate that modifications to the phenyl ring can significantly impact biological activity, with halogen substitutions often leading to increased cytotoxicity .

Metabolic Effects

  • Anti-Diabetic Potential :
    • Research has indicated that thiazole derivatives can ameliorate insulin sensitivity and hyperlipidemia in diabetic models. For example, related compounds have been shown to reduce serum glucose levels and improve lipid profiles in streptozotocin-induced diabetic rats .
  • Mechanisms Involved :
    • The anti-diabetic effects are attributed to antioxidant properties and modulation of inflammatory markers, which are crucial in managing diabetes and associated metabolic disorders .

Case Studies

A series of case studies highlight the efficacy of thiazole derivatives:

StudyCompoundCell LineIC50 (µM)Mechanism
14-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazoleMCF-70.65Apoptosis via p53 activation
2Similar Thiazole DerivativeHT291.98Caspase activation
3Related CompoundDiabetic Rat ModelN/AImproved insulin sensitivity

Comparison with Similar Compounds

Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Structure : Replaces the thiazole ring with a partially saturated pyrimidine ring and a thioxo (S=) group at position 2.
Molecular Formula : C₁₄H₁₅FN₂O₂S.
Molecular Weight : 294.34 g/mol.
Key Differences :

  • Thioxo group increases sulfur-mediated interactions compared to the oxo group in the target compound.
    Applications : Used as a precursor in synthesizing fused heterocycles (e.g., thiazolo[3,2-a]pyrimidines) .

4-(4-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Structure: Bromine replaces fluorine on the phenyl ring. Molecular Formula: C₁₂H₁₀BrNO₃S. Molecular Weight: 328.24 g/mol. Key Differences:

  • Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability in biological systems.
  • Electrophilic aromatic substitution reactivity differs due to bromine’s electron-withdrawing nature .

2-(4-Fluoro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester

Structure: Features an amino group at position 2 and a methyl group at position 5 of the thiazole ring. Molecular Formula: C₁₃H₁₂FN₃O₂S. Molecular Weight: 293.32 g/mol. Key Differences:

  • Methyl substitution at position 5 may sterically hinder interactions compared to the unsubstituted thiazole in the target compound .

4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

Structure: Replaces the ethyl ester with a carbaldehyde group. Molecular Formula: C₁₀H₇FNO₂S. Molecular Weight: 237.24 g/mol. Key Differences:

  • The aldehyde group increases electrophilicity, making it reactive in condensation reactions.
  • Reduced stability compared to the ester derivative due to aldehyde oxidation sensitivity .

Ethyl 2-oxo-4-(4-pyridinyl)-2,3-dihydro-1,3-thiazole-5-carboxylate

Structure : Substitutes the 4-fluorophenyl group with a pyridinyl ring.
Molecular Formula : C₁₁H₁₀N₂O₃S.
Molecular Weight : 250.27 g/mol.
Key Differences :

  • Pyridine’s nitrogen atom introduces basicity, improving water solubility.
  • Potential for coordination with metal ions in catalytic systems .

Structural and Functional Implications

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Functional Difference
Target Compound Dihydrothiazole 4-(4-Fluoro-phenyl), 5-ester 267.28 Reference for fluorophenyl esters
Pyrimidine Analogue (2.1) Tetrahydro-pyrimidine 6-methyl, 2-thioxo 294.34 Enhanced hydrogen bonding
Bromophenyl Derivative (2.2) Dihydrothiazole 4-(4-Bromo-phenyl) 328.24 Increased lipophilicity
Amino-Methyl Thiazole (2.3) Thiazole 2-amino, 5-methyl 293.32 Hydrogen-bond donor capability
Carbaldehyde Derivative (2.4) Dihydrothiazole 5-carbaldehyde 237.24 Electrophilic reactivity
Pyridinyl Derivative (2.5) Dihydrothiazole 4-pyridinyl 250.27 Basicity and metal coordination

Research and Application Insights

  • Biological Relevance : Fluorine and bromine substitutions are common in drug design to optimize pharmacokinetics (e.g., bioavailability, metabolic stability) .
  • Crystallography : Derivatives like the fused pyrimidine in have been studied for hydrogen-bonding interactions, aiding in crystal engineering .

Preparation Methods

Synthesis of α-Bromo-β-Ketoester Intermediate

Ethyl 3-oxo-4-(4-fluorophenyl)butanoate serves as the starting material, synthesized via alkylation of ethyl acetoacetate with 4-fluorobenzyl bromide. Bromination at the α-position is achieved using bromine (1.0 equiv.) in chloroform at 4°C, yielding ethyl 4-bromo-3-oxo-4-(4-fluorophenyl)butanoate with 84–98% efficiency. The reaction proceeds via enolate formation, stabilized by the electron-withdrawing fluorophenyl group, followed by electrophilic bromination.

Cyclocondensation with Thiourea

The α-bromo-β-ketoester undergoes cyclization with thiourea (1.5 equiv.) in anhydrous acetonitrile under reflux for 6 hours. Thiourea attacks the carbonyl carbon, initiating ring closure and displacing bromide to form the thiazolidinone nucleus. Post-reaction, neutralization with saturated NaHCO₃ and extraction with ethyl acetate yields crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 6:1–1:1) to afford the title compound in 62–73% yield.

Key Data:

Parameter Value Source
Bromination temperature 4°C
Cyclization solvent Anhydrous acetonitrile
Average yield 68%

Thiazolidine Oxidation Route

Alternative approaches exploit the oxidation of thiazolidine intermediates, leveraging cysteine derivatives and aromatic aldehydes.

Thiazolidine Formation

L-Cysteine ethyl ester hydrochloride reacts with 4-fluorobenzaldehyde in benzene under reflux, forming 2-(4-fluorophenyl)-4-methylthiazolidine-5-carboxylic acid ethyl ester via nucleophilic attack of the thiol group on the aldehyde. The reaction requires 16 hours for completion, with yields of 70–85% after recrystallization from ethanol.

Oxidation to Thiazolidinone

Thiazolidine intermediates are oxidized using manganese(IV) oxide (2.0 equiv.) in dichloromethane at room temperature for 24 hours. The reaction selectively converts the thiazolidine’s C3–H bond to a ketone, yielding the 2-oxo derivative. Filtration and solvent removal provide the product in 65–78% purity, necessitating further chromatography for pharmaceutical-grade material.

Optimization Insight:

  • Prolonged oxidation (>30 hours) leads to overoxidation and ester group degradation.
  • Anhydrous conditions prevent hydrolysis of the ethyl ester.

Alternative Functionalization Strategies

Direct Esterification of Carboxylic Acid Precursors

4-(4-Fluorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylic acid, synthesized via acid-catalyzed hydrolysis of nitrile precursors, undergoes esterification with ethanol (3.0 equiv.) in the presence of sulfuric acid. Refluxing for 12 hours achieves 89% conversion, though competing decarboxylation limits yields to 72%.

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki–Miyaura coupling to introduce the 4-fluorophenyl group post-cyclization. A bromothiazolidinone intermediate reacts with 4-fluorophenylboronic acid (1.2 equiv.) and Pd(PPh₃)₄ (5 mol%) in dioxane/water (3:1) at 80°C, achieving 81% yield. This method circumvents challenges associated with direct fluorophenyl incorporation during cyclization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Hantzsch cyclization 62–73 95–98 One-pot synthesis Thiourea odor management
Thiazolidine oxidation 65–78 90–94 High selectivity Multi-step protocol
Direct esterification 72 88 Late-stage modification Decarboxylation side reactions
Suzuki coupling 81 97 Modular aryl introduction Catalyst cost

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester?

The compound is typically synthesized via condensation reactions involving thiooxamate derivatives. A representative method involves refluxing a precursor (e.g., 25d) with ethyl thiooxamate and NaHCO₃ in ethanol at 80°C for 2 hours, followed by purification via flash column chromatography . This route yields the target compound with moderate purity (68%) and is characterized by LCMS (m/z 321 [M + H]⁺, retention time 1.05 min).

Q. How is this compound characterized analytically, and what key spectral data are reported?

Liquid chromatography-mass spectrometry (LCMS) is commonly used to confirm molecular weight (m/z 321 [M + H]⁺) and purity. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to verify structural features, such as the thiazole ring, fluorophenyl group, and ester functionality. Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures improves purity .

Q. What biological activities have been preliminarily associated with this compound?

While direct data for this compound is limited, structurally related dihydrothiazole derivatives exhibit antimicrobial and antifungal properties. For example, analogs containing methoxy or methyl substituents on the phenyl ring show activity against Candida albicans and Staphylococcus aureus . These findings suggest potential pharmacological relevance, warranting further investigation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?

Discrepancies often arise from variations in substituent positioning (e.g., 2,4- vs. 3,4-dimethoxyphenyl groups) or assay conditions. A systematic approach involves:

  • Synthesizing analogs with controlled substituent modifications (e.g., replacing fluorine with other halogens or methyl groups).
  • Standardizing bioassay protocols (e.g., MIC testing against Gram-positive/negative bacteria and fungi) .
  • Computational modeling to correlate electronic or steric effects with activity trends.

Q. What strategies optimize the synthetic yield and purity of this compound?

Key optimization steps include:

  • Reagent stoichiometry : Adjusting the molar ratio of ethyl thiooxamate to precursor (e.g., 1:1) to minimize side reactions.
  • Solvent selection : Using ethanol as a solvent enhances reaction homogeneity and reduces byproduct formation .
  • Purification : Gradient elution in flash chromatography (e.g., 10–33% ethyl acetate in petroleum ether) improves separation efficiency .

Q. How do structural modifications (e.g., substituent changes) influence the compound’s stability and reactivity?

  • Electron-withdrawing groups (e.g., fluorine on the phenyl ring) enhance electrophilic reactivity, facilitating nucleophilic attacks in subsequent derivatization.
  • Steric hindrance : Bulky substituents on the thiazole ring may reduce enzymatic degradation, improving metabolic stability .
  • Ester vs. carboxylic acid forms : Ethyl esters are often preferred for bioavailability, but hydrolysis to the free acid can alter activity in vivo .

Methodological Guidance for Research Design

Q. How to design experiments evaluating the compound’s mechanism of action?

  • Enzyme inhibition assays : Test against target enzymes (e.g., fungal cytochrome P450 or bacterial peptidoglycan synthases) using fluorometric or spectrophotometric methods .
  • Cellular uptake studies : Radiolabel the compound (e.g., with ¹⁸F for PET imaging) to track intracellular accumulation .
  • Resistance profiling : Serial passage experiments with pathogens to assess mutation-driven resistance .

Q. What analytical techniques are critical for validating synthetic intermediates and final products?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns.
  • ²⁵N NMR : Resolves ambiguities in thiazole ring protonation states.
  • X-ray crystallography : Provides definitive structural confirmation, though challenging due to crystallization difficulties .

Data Interpretation and Troubleshooting

Q. How to address low yields in the final synthetic step?

Common issues include:

  • Incomplete condensation : Prolong reaction time (e.g., from 2 to 5 hours) or increase temperature (80°C → 90°C) .
  • Byproduct formation : Pre-purify intermediates via recrystallization before the final step.
  • Catalyst optimization : Replace NaHCO₃ with stronger bases (e.g., K₂CO₃) to enhance reactivity .

Q. How to interpret conflicting bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic factors : Assess bioavailability (e.g., plasma protein binding, hepatic metabolism) using LC-MS/MS .
  • Metabolite interference : Identify active metabolites via mass spectrometry and retest their activity .

Comparative Analysis of Structural Analogs

Q. How does this compound compare to 4-(4-chlorophenyl)-2-oxo-thiazole derivatives in terms of activity?

Chlorine’s higher electronegativity may enhance target binding affinity but reduce solubility. Fluorine derivatives often exhibit better metabolic stability due to stronger C-F bonds, making them preferable for long-term therapeutic use .

Q. What lessons can be drawn from triazole-thiadiazole hybrids for improving this compound’s efficacy?

Triazole-thiadiazole hybrids demonstrate that fused heterocycles enhance antimicrobial potency by increasing π-π stacking interactions with microbial enzymes. Incorporating similar motifs (e.g., triazole rings) into the thiazole scaffold could improve activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
Reactant of Route 2
4-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

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